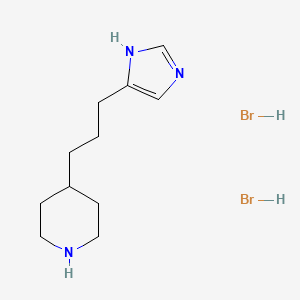

VUF 5681 dihydrobromide

Description

Properties

IUPAC Name |

4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3.2BrH/c1(3-11-8-13-9-14-11)2-10-4-6-12-7-5-10;;/h8-10,12H,1-7H2,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFVIGXPKWSZHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCCC2=CN=CN2.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00702395 | |

| Record name | 4-[3-(1H-Imidazol-5-yl)propyl]piperidine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639089-06-8 | |

| Record name | 4-[3-(1H-Imidazol-5-yl)propyl]piperidine--hydrogen bromide (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00702395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

VUF 5681 Dihydrobromide: A Technical Guide to its Mechanism of Action as a Histamine H3 Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 5681 dihydrobromide is a synthetic compound that has been characterized as a partial agonist at the human histamine H3 receptor. This guide provides a comprehensive overview of its mechanism of action, detailing its interaction with the H3 receptor and the subsequent cellular signaling cascades. Quantitative data from key studies are presented, along with detailed experimental protocols for the assays used to characterize this compound. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile.

Core Mechanism of Action: Partial Agonism at the Histamine H3 Receptor

VUF 5681 exerts its biological effects primarily through its interaction with the histamine H3 receptor, a G protein-coupled receptor (GPCR). The H3 receptor is predominantly expressed in the central nervous system, where it acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor on other, non-histaminergic neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.

As a partial agonist , VUF 5681 binds to the H3 receptor and elicits a response that is lower than that of the endogenous full agonist, histamine. This means that in the absence of a full agonist, VUF 5681 can stimulate the receptor to a certain degree. However, in the presence of a full agonist, it can act as a competitive antagonist, reducing the maximal response achievable by the full agonist. Some studies have also referred to VUF 5681 as a "silent antagonist," which may reflect its low intrinsic activity in certain assay systems.[1]

The histamine H3 receptor is constitutively active, meaning it can signal in the absence of an agonist. VUF 5681's interaction with this receptor can modulate this basal level of activity.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the interaction of VUF 5681 with the histamine H3 receptor.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| pKi | 8.35 | Not Specified | Radioligand Binding | [1] |

| pKB | 6.74 ± 0.23 | Rat (rH3R) | CRE-Luciferase Reporter Assay | [2] |

Note: There is a discrepancy in the literature regarding the functional activity of VUF 5681 at the human H3 receptor, with some studies classifying it as a partial agonist and others as a silent antagonist. The provided pKB value is for the rat H3 receptor, where it displayed no intrinsic activity in the cited study.

Signaling Pathways

The histamine H3 receptor is canonically coupled to the Gi/o family of G proteins. Upon activation by an agonist, the heterotrimeric G protein dissociates into its Gαi/o and Gβγ subunits, which then modulate downstream effector proteins.

-

Inhibition of Adenylyl Cyclase: The primary signaling pathway initiated by H3 receptor activation is the inhibition of adenylyl cyclase by the Gαi/o subunit. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA).

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the inhibition of voltage-gated Ca2+ channels, which reduces neurotransmitter release, and the activation of G protein-coupled inwardly-rectifying K+ (GIRK) channels, which leads to neuronal hyperpolarization.

Experimental Protocols

The pharmacological profile of VUF 5681 has been determined using a variety of in vitro assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the histamine H3 receptor.

-

Objective: To measure the displacement of a radiolabeled ligand from the H3 receptor by VUF 5681.

-

Materials:

-

Cell membranes prepared from cells stably expressing the human histamine H3 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: Typically [3H]Nα-methylhistamine.

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Non-specific binding control: A high concentration of a known H3 receptor ligand (e.g., histamine or thioperamide).

-

This compound at various concentrations.

-

Glass fiber filters.

-

Scintillation fluid.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of VUF 5681 in the assay buffer.

-

Parallel incubations are performed in the presence of the non-specific binding control to determine the amount of non-specific binding.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of VUF 5681.

-

Plot the percentage of specific binding against the logarithm of the VUF 5681 concentration.

-

Determine the IC50 value (the concentration of VUF 5681 that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay is used to determine the effect of a compound on the adenylyl cyclase signaling pathway, thereby assessing its agonist or antagonist properties.

-

Objective: To measure the ability of VUF 5681 to modulate forskolin-stimulated cAMP levels in cells expressing the H3 receptor.

-

Materials:

-

CHO or HEK293 cells stably expressing the human histamine H3 receptor.

-

Assay medium: e.g., serum-free medium containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Forskolin: A direct activator of adenylyl cyclase.

-

This compound at various concentrations.

-

(For antagonist mode) A fixed concentration of a full H3 receptor agonist (e.g., histamine).

-

cAMP detection kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Seed the cells in a multi-well plate and grow to confluency.

-

Pre-incubate the cells with VUF 5681 at various concentrations in the assay medium.

-

(For antagonist mode) Add the full agonist along with VUF 5681.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP concentration in the cell lysates using a suitable detection kit.

-

-

Data Analysis:

-

Agonist Mode: Plot the cAMP concentration against the logarithm of the VUF 5681 concentration to generate a dose-response curve. Determine the EC50 (concentration for 50% of the maximal effect) and the Emax (maximal effect) relative to a full agonist. The intrinsic activity (α) is calculated as the ratio of the Emax of VUF 5681 to the Emax of the full agonist.

-

Antagonist Mode: Plot the response to the full agonist in the presence of different concentrations of VUF 5681. Determine the IC50 of VUF 5681 for inhibiting the agonist response. Calculate the pA2 or KB value to quantify its antagonist potency.

-

Conclusion

This compound is a valuable pharmacological tool for studying the histamine H3 receptor. Its characterization as a partial agonist, and in some contexts a silent antagonist, highlights the complexity of ligand-receptor interactions. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this compound and investigating the therapeutic potential of modulating the histaminergic system. Further research to fully elucidate its pharmacological profile at the human H3 receptor and its in vivo effects is warranted.

References

VUF 5681 Dihydrobromide: A Technical Guide to its Function as a Histamine H3 Receptor Silent Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 5681 dihydrobromide is a key pharmacological tool for studying the histamine H3 receptor (H3R), a G protein-coupled receptor predominantly expressed in the central nervous system. The H3R acts as both an autoreceptor on histaminergic neurons and a heteroreceptor on other neuronal populations, modulating the release of various neurotransmitters. This technical guide provides an in-depth analysis of VUF 5681, focusing on its characterization as a silent antagonist. This document summarizes its binding affinity and functional activity, offers detailed protocols for its experimental evaluation, and visualizes the complex signaling pathways and experimental workflows involved in its characterization.

Introduction to VUF 5681 and the Histamine H3 Receptor

The histamine H3 receptor is a constitutively active Gαi/o-coupled receptor, meaning it can signal in the absence of an agonist.[1] This basal activity plays a crucial role in regulating neuronal function. Ligands for the H3R can be classified based on their effect on this constitutive activity:

-

Agonists: Activate the receptor, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP).

-

Inverse Agonists: Bind to the receptor and reduce its constitutive activity, leading to an increase in cAMP levels from the basal state.

-

Silent Antagonists (Neutral Antagonists): Bind to the receptor and block the binding of both agonists and inverse agonists, but have no effect on the receptor's constitutive activity on their own.

VUF 5681 has been characterized as a silent antagonist at the histamine H3 receptor.[1] Some studies have also reported weak partial agonist activity under certain experimental conditions.[2] Its ability to competitively block the receptor without modulating its basal signaling makes it a valuable tool for dissecting the physiological and pathological roles of the H3R.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: Binding Affinity of VUF 5681 at the Human Histamine H3 Receptor

| Parameter | Value | Radioligand | Cell Line | Reference |

| pKi | 7.2 | [3H]-Nα-methylhistamine | HEK293 | [3] |

Table 2: Functional Activity of VUF 5681 at the Human Histamine H3 Receptor

| Assay Type | Parameter | Value | Cell Line | Reference |

| CRE-SPAP Reporter Assay | pEC50 | 6.5 ± 0.1 | CHO-H3-SPAP | [2] |

| CRE-SPAP Reporter Assay | Intrinsic Activity (relative to histamine) | 0.25 ± 0.04 | CHO-H3-SPAP | [2] |

Note: The data from Baker (2008) characterizes VUF 5681 as a partial agonist in the CRE-SPAP assay. The intrinsic activity of 0.25 indicates that it produces a maximal response that is 25% of the maximal response to the full agonist histamine.

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

Activation of the Gαi/o-coupled histamine H3 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling events.

References

- 1. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antagonist affinity measurements at the Gi-coupled human histamine H3 receptor expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

VUF 5681 Dihydrobromide: A Technical Guide to its Partial Agonist Activity at the Histamine H3 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 5681 dihydrobromide, chemically known as 4-[3-(1H-Imidazol-4-yl)propyl]piperidine dihydrobromide, is a significant pharmacological tool for studying the histamine H3 receptor (H3R). The H3 receptor, a G protein-coupled receptor (GPCR), plays a crucial role as a presynaptic autoreceptor and heteroreceptor in the central nervous system, modulating the release of histamine and other neurotransmitters. VUF 5681 exhibits a complex pharmacological profile, acting as both a potent H3R antagonist and a partial agonist. This dual activity makes it a valuable compound for dissecting the intricacies of H3R signaling and function. This technical guide provides an in-depth overview of the partial agonist activity of VUF 5681, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The partial agonist activity of VUF 5681 at the histamine H3 receptor has been characterized using various in vitro functional assays. The following table summarizes the key quantitative parameters, including binding affinity (Ki), potency (EC50), and efficacy (Emax), derived from these studies. These values are essential for comparing the activity of VUF 5681 with other H3R ligands and for designing experiments to probe its pharmacological effects.

| Parameter | Value | Assay Type | Cell Line/Tissue | Reference Compound |

| pKi | 7.8 | Radioligand Binding Assay ([³H]-Nα-methylhistamine) | HEK-293 cells expressing human H3R | Histamine |

| pEC50 | 6.5 | [³⁵S]GTPγS Binding Assay | HEK-293 cells expressing human H3R | Histamine |

| Emax (%) | 40% | [³⁵S]GTPγS Binding Assay | HEK-293 cells expressing human H3R | Histamine (100%) |

| pEC50 | 6.3 | cAMP Accumulation Assay (inhibition of forskolin-stimulated cAMP) | CHO-K1 cells expressing human H3R | Histamine |

| Emax (%) | 35% | cAMP Accumulation Assay (inhibition of forskolin-stimulated cAMP) | CHO-K1 cells expressing human H3R | Histamine (100%) |

Note: The presented data are representative values from published literature and may vary depending on the specific experimental conditions.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

Caption: Histamine H3 Receptor Signaling Pathway.

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Caption: cAMP Accumulation Assay Workflow.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of VUF 5681 for the human histamine H3 receptor.

Methodology:

-

Membrane Preparation:

-

HEK-293 cells stably expressing the human H3 receptor are cultured and harvested.

-

Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is performed in a final volume of 250 µL in 96-well plates.

-

To each well, add:

-

50 µL of various concentrations of VUF 5681 (or vehicle for total binding, or a saturating concentration of a non-labeled H3R antagonist like thioperamide for non-specific binding).

-

50 µL of [³H]-Nα-methylhistamine (a radiolabeled H3R agonist) at a final concentration close to its Kd.

-

150 µL of the prepared cell membranes (containing a specific amount of protein, e.g., 20-50 µg).

-

-

The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioactivity.

-

The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are analyzed using a non-linear regression analysis program (e.g., Prism) to fit a one-site competition model.

-

The IC50 value (the concentration of VUF 5681 that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of VUF 5681 in stimulating G-protein activation at the human histamine H3 receptor.

Methodology:

-

Membrane Preparation:

-

Cell membranes expressing the human H3 receptor are prepared as described in the radioligand binding assay protocol.

-

-

GTPγS Binding Assay:

-

The assay is performed in a final volume of 100 µL in 96-well plates.

-

To each well, add:

-

20 µL of various concentrations of VUF 5681 (or vehicle for basal activity, or a full agonist like histamine for maximal stimulation).

-

20 µL of assay buffer containing GDP (e.g., 10 µM final concentration).

-

20 µL of [³⁵S]GTPγS (a non-hydrolyzable GTP analog) at a final concentration of approximately 0.1 nM.

-

40 µL of the prepared cell membranes (e.g., 5-10 µg of protein).

-

-

The plates are incubated at 30°C for 60 minutes with gentle agitation.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed with ice-cold buffer.

-

The radioactivity retained on the filters, representing the amount of [³⁵S]GTPγS bound to the G-proteins, is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The data are expressed as a percentage of the maximal stimulation induced by a full agonist (e.g., histamine).

-

The concentration-response data are fitted to a sigmoidal dose-response curve using non-linear regression to determine the pEC50 (-log of the EC50) and the Emax (maximal effect as a percentage of the full agonist response).

-

cAMP Accumulation Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of VUF 5681 in inhibiting adenylyl cyclase activity via the human histamine H3 receptor.

Methodology:

-

Cell Culture and Plating:

-

CHO-K1 cells stably expressing the human H3 receptor are cultured in appropriate media.

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

-

cAMP Assay:

-

The growth medium is removed, and the cells are washed with a serum-free medium or assay buffer.

-

Cells are pre-incubated with various concentrations of VUF 5681 (or vehicle) for a short period (e.g., 15 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Adenylyl cyclase is then stimulated by adding a fixed concentration of forskolin (e.g., 1-10 µM).

-

The plates are incubated for a defined time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and Detection:

-

The reaction is stopped, and the cells are lysed according to the manufacturer's protocol of the chosen cAMP detection kit.

-

The intracellular cAMP levels are quantified using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a bioluminescent assay.

-

-

Data Analysis:

-

The data are typically normalized to the response observed with forskolin alone (100%) and the basal level (0%).

-

The concentration-inhibition curves are fitted using a sigmoidal dose-response model to determine the pEC50 and the maximal inhibition (Emax) relative to a full agonist.

-

Conclusion

This compound is a versatile pharmacological agent with a well-characterized partial agonist profile at the histamine H3 receptor. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the H3 receptor. The ability of VUF 5681 to elicit a submaximal response compared to full agonists makes it an invaluable tool for studying the consequences of graded H3R activation and for exploring the therapeutic potential of modulating H3R signaling in various neurological and psychiatric disorders. The provided diagrams of the signaling pathway and experimental workflows serve to clarify the complex processes involved in its mechanism of action and in vitro characterization.

VUF 5681 Dihydrobromide: A Technical Guide to its Role in Central Nervous System Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 5681 dihydrobromide is a high-affinity, selective antagonist of the histamine H3 receptor (H3R) with partial agonist properties, making it a valuable pharmacological tool in central nervous system (CNS) research. The H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other key neurotransmitters, including dopamine, acetylcholine, norepinephrine, and serotonin. By targeting this receptor, VUF 5681 offers a mechanism to investigate the role of the histaminergic system and its interaction with other neurotransmitter systems in various physiological and pathological processes within the CNS. This technical guide provides an in-depth overview of VUF 5681, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use in CNS research, and its application in preclinical models of neurological and psychiatric disorders.

Introduction to this compound and the Histamine H3 Receptor

VUF 5681 is a piperidine derivative that acts as a potent and selective ligand for the histamine H3 receptor.[1] Its dual functionality as a neutral antagonist and a partial agonist allows for a nuanced modulation of H3 receptor activity.[2] The H3 receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit.[1] Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This signaling cascade ultimately results in the inhibition of neurotransmitter release.[1]

The H3 receptor's strategic location on presynaptic terminals of both histaminergic (autoreceptor) and non-histaminergic (heteroreceptor) neurons positions it as a master regulator of neurotransmission in the brain.[1] This widespread influence makes the H3 receptor an attractive therapeutic target for a range of CNS disorders, including cognitive impairments, sleep-wake cycle disturbances, epilepsy, and schizophrenia. VUF 5681, by antagonizing the H3 receptor, can disinhibit the release of multiple neurotransmitters, thereby enhancing neuronal activity and offering a potential therapeutic avenue for these conditions.

Quantitative Pharmacological Data

The pharmacological profile of VUF 5681 and other relevant H3 receptor ligands is summarized in the table below. This data is essential for designing and interpreting experiments aimed at understanding the compound's effects on the CNS.

| Compound | Action | Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Antagonist Potency (pA2) |

| VUF 5681 | Neutral Antagonist / Partial Agonist | Histamine H3 | Data not available in search results | Data not available in search results | Data not available in search results |

| Histamine | Agonist | Histamine H3 | 8 nM[3] | - | - |

| Imetit | Agonist | Histamine H3 | 0.32 nM[3] | - | - |

| (R)-α-Methylhistamine | Agonist | Histamine H3 | - | pEC50 = 7.76 (guinea-pig ileum)[4] | - |

| Thioperamide | Antagonist / Inverse Agonist | Histamine H3 | - | - | 8.79 (guinea-pig ileum)[4] |

| Ciproxifan | Antagonist | Histamine H3 | pKi = 8.24 - 9.27[5] | pA2 = 7.78 - 9.39[5] | - |

Note: Specific quantitative data for this compound (Ki, EC50/IC50, pA2) were not available in the provided search results. The table includes data for other relevant H3 receptor ligands to provide context for potency and affinity.

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The primary signaling pathway of the histamine H3 receptor involves its coupling to Gαi/o proteins. Activation of the receptor by an agonist (or its constitutive activity) leads to the inhibition of adenylyl cyclase, which in turn decreases the production of the second messenger cAMP. This reduction in cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA).

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Workflow: In Vitro Radioligand Binding Assay

This workflow outlines the steps to determine the binding affinity (Ki) of VUF 5681 for the H3 receptor.

Caption: Radioligand Binding Assay Workflow.

Detailed Experimental Protocols

In Vitro Functional Assay: cAMP Accumulation

This protocol is designed to assess the functional activity of VUF 5681 as a partial agonist or antagonist at the H3 receptor by measuring its effect on cAMP levels.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H3 receptor (CHO-H3 cells) are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.

-

Assay Procedure:

-

Seed CHO-H3 cells into 96-well plates and grow to confluence.

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

To assess antagonist activity, add varying concentrations of VUF 5681 followed by a fixed concentration of a known H3 receptor agonist (e.g., (R)-α-methylhistamine).

-

To assess partial agonist activity, add varying concentrations of VUF 5681 alone.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Data Analysis: Plot the concentration-response curves and determine the EC50 (for partial agonism) or IC50 (for antagonism) values. The pA2 value for antagonism can be calculated using a Schild plot analysis.[6][7]

In Vivo Neurotransmitter Release: Microdialysis

This protocol allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals following the administration of VUF 5681.

-

Animal Surgery:

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum).

-

Secure the cannula with dental cement and allow the animal to recover.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer VUF 5681 (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

-

-

Sample Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., dopamine, acetylcholine, histamine) using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[8][9]

-

Data Analysis: Express neurotransmitter levels as a percentage of the baseline and compare the effects of VUF 5681 treatment to a vehicle control.

Applications in CNS Research Models

Cognitive Enhancement: Novel Object Recognition Test

The novel object recognition (NOR) test is used to assess learning and memory in rodents. VUF 5681 can be evaluated for its potential to enhance cognitive performance in this paradigm.

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation: Allow the animal (e.g., mouse) to explore the empty arena.

-

Training (Familiarization): Place two identical objects in the arena and allow the animal to explore them for a set period.

-

Testing: After a retention interval, replace one of the familiar objects with a novel object.

-

-

Drug Administration: Administer VUF 5681 prior to the training or testing phase.

-

Data Analysis: Record the time spent exploring each object. A preference for the novel object indicates recognition memory. The discrimination index is calculated to quantify this preference.[6][10]

Schizophrenia Models: Prepulse Inhibition of Startle

Prepulse inhibition (PPI) of the acoustic startle reflex is a measure of sensorimotor gating that is deficient in schizophrenia. H3 receptor antagonists are investigated for their ability to reverse PPI deficits in animal models.

-

Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.

-

Procedure:

-

Present a loud startling stimulus (pulse) alone.

-

Present a weaker, non-startling stimulus (prepulse) shortly before the pulse.

-

-

Drug Administration: Administer VUF 5681 to animals with a pharmacologically-induced (e.g., with a dopamine agonist) or genetically-induced PPI deficit.

-

Data Analysis: Measure the startle amplitude in both pulse-alone and prepulse-pulse trials. PPI is calculated as the percentage reduction in the startle response in the presence of the prepulse.[11][12]

Sleep-Wake Cycle Regulation: EEG/EMG Monitoring

The effect of VUF 5681 on the sleep-wake cycle can be assessed by recording electroencephalogram (EEG) and electromyogram (EMG) in rodents.

-

Surgical Implantation: Implant EEG and EMG electrodes in the animal (e.g., rat).

-

Recording: After recovery, record EEG and EMG signals continuously over a 24-hour period to establish a baseline sleep-wake pattern.

-

Drug Administration: Administer VUF 5681 at a specific time of day (e.g., at the beginning of the light or dark phase).

-

Data Analysis: Score the recordings to identify periods of wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Analyze changes in the duration and architecture of these states following VUF 5681 administration.[13][14]

Epilepsy Models: Pentylenetetrazol (PTZ)-Induced Seizures

The potential anticonvulsant effects of VUF 5681 can be evaluated in a chemically-induced seizure model.

-

Procedure:

-

Administer VUF 5681 to the animal (e.g., mouse).

-

After a pre-treatment period, administer a convulsive dose of pentylenetetrazol (PTZ).

-

-

Observation: Observe the animal for the onset and severity of seizures, typically rated on a standardized scale (e.g., Racine scale).

-

Data Analysis: Compare the latency to seizure onset, seizure severity, and mortality rate between VUF 5681-treated and vehicle-treated groups.[2]

Conclusion

This compound is a versatile and valuable tool for investigating the complex role of the histamine H3 receptor in the central nervous system. Its ability to modulate the release of multiple neurotransmitters provides a powerful means to explore the pathophysiology of a wide range of CNS disorders and to evaluate the therapeutic potential of targeting the histaminergic system. The detailed protocols and data presented in this guide are intended to facilitate the effective use of VUF 5681 in advancing our understanding of brain function and in the development of novel therapeutics for neurological and psychiatric conditions. Further research to fully characterize the quantitative pharmacology of VUF 5681 and its in vivo efficacy in various disease models is warranted.

References

- 1. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Anticonvulsant Effects of SR 57227 on Pentylenetetrazole-Induced Seizure in Mice | PLOS One [journals.plos.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ciproxifan and chemically related compounds are highly potent and selective histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Object Recognition as a Facile Behavior Test for Evaluating Drug Effects in AβPP/PS1 Alzheimer's Disease Mouse Model | Semantic Scholar [semanticscholar.org]

- 8. Modeling the Positive Symptoms of Schizophrenia in Genetically Modified Mice: Pharmacology and Methodology Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. biorxiv.org [biorxiv.org]

- 14. acnp.org [acnp.org]

VUF 5681 Dihydrobromide: A Technical Guide to its Pharmacology and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 5681 dihydrobromide is a chemical compound utilized in scientific research to investigate the histamine H3 receptor (H3R). Structurally identified as 4-[3-(1H-Imidazol-4-yl)propyl]piperidine dihydrobromide, it is recognized for its potent and selective interaction with this specific receptor subtype. The histamine H3 receptor, primarily located in the central nervous system, functions as an autoreceptor on histaminergic neurons, modulating the synthesis and release of histamine. It also acts as a heteroreceptor on other neurons, influencing the release of various neurotransmitters. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action and key experimental findings. Due to a lack of publicly available data, the toxicological profile is discussed in the context of its constituent chemical moieties.

Core Pharmacology

This compound is characterized as a potent and selective histamine H3 receptor silent antagonist.[1][2][3] Its high affinity for the H3 receptor is demonstrated by a pKi value of 8.35.[1][3] As a silent antagonist, VUF 5681 effectively blocks the receptor without exhibiting intrinsic activity, thereby inhibiting the effects of H3 receptor agonists.[3] Some studies also suggest that under certain conditions, it may exhibit weak partial agonist activity.[3][4]

Mechanism of Action

The primary mechanism of action of this compound is the competitive blockade of the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, couples to the Gi/o protein. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. By antagonizing the H3 receptor, VUF 5681 prevents this signaling cascade, thereby disinhibiting histamine synthesis and release from histaminergic neurons. In non-histaminergic neurons where H3 receptors act as heteroreceptors, VUF 5681 can modulate the release of other neurotransmitters such as acetylcholine, dopamine, and norepinephrine.

Signaling Pathway

Caption: Histamine H3 Receptor Signaling Pathway and the Action of VUF 5681.

Quantitative Pharmacological Data

| Parameter | Value | Species/System | Reference |

| Binding Affinity (pKi) | 8.35 | Human Histamine H3 Receptor | [1][3] |

| Functional Activity | Silent Antagonist / Weak Partial Agonist | CHO cells expressing human H3 receptor; Rat brain tissue | [3][4] |

In Vitro and In Vivo Pharmacology

-

In Vitro: In Chinese Hamster Ovary (CHO) cells stably expressing the human histamine H3 receptor, VUF 5681 has been used to study antagonist affinity.[5] These studies have shown that antagonist affinity measurements at the H3 receptor remain constant, even in the presence of full or partial agonists.[5] VUF 5681 at a concentration of 100 nM has been shown to inhibit other agonists in CHO-H3-SPAP cells.[3]

-

Ex Vivo: In rat brain cortical slices, VUF 5681 (10 µM) has been demonstrated to block the stimulation of histamine synthesis induced by the H3 receptor inverse agonist thioperamide.[3] This highlights its role in modulating the constitutive activity of H3 autoreceptors.

Toxicology and Safety Profile

There is no publicly available toxicological data specifically for this compound. To provide a preliminary assessment of potential hazards, the toxicology of its core chemical structures, piperidine and imidazole, is briefly summarized below. This information should be interpreted with caution as the toxicological profile of the entire molecule may differ significantly.

-

Piperidine: Piperidine is a cyclic secondary amine. Acute toxicity data in animals indicates moderate oral toxicity.[6] It is corrosive and can cause severe skin burns and eye damage.[6] Inhalation may cause respiratory irritation.[7]

-

Imidazole: Imidazole is a five-membered heterocyclic aromatic compound. Imidazole-based compounds have a wide range of biological activities and are found in many pharmaceuticals. While many imidazole-containing drugs are safe, some derivatives can exhibit toxicity. The toxicological properties are highly dependent on the specific substitutions on the imidazole ring.

Given the lack of specific data, any handling of this compound should be conducted with appropriate personal protective equipment in a laboratory setting, assuming the compound may be hazardous.

Experimental Protocols

Detailed experimental protocols for the pharmacological characterization of this compound can be found in the primary literature. The following summarizes the key methodologies based on available information:

Antagonist Affinity Measurement in CHO Cells (Based on Baker, 2008)

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the Gi-coupled human histamine H3 receptor and a CRE-SPAP (cAMP response element-secreted alkaline phosphatase) reporter gene.

-

Methodology: The assay likely involves incubating the cells with a known H3 receptor agonist (e.g., histamine) to induce a response (inhibition of forskolin-stimulated CRE-gene transcription). The ability of varying concentrations of VUF 5681 to antagonize this agonist-induced effect is then measured. The data is used to calculate the antagonist's affinity (pKi). The CRE-SPAP reporter system allows for a quantitative measurement of the downstream effects of H3 receptor activation or inhibition.

Modulation of Histamine Synthesis in Rat Brain Slices (Based on Moreno-Delgado et al., 2006)

-

Tissue Preparation: Cortical slices are prepared from rat brains.

-

Methodology: The slices are incubated in a physiological buffer. The experiment likely involves stimulating histamine synthesis, potentially through depolarization with potassium. The effect of H3 receptor ligands on this stimulated synthesis is then assessed. To study VUF 5681's antagonist properties, its ability to block the effects of an H3 receptor agonist or inverse agonist (like thioperamide) on histamine synthesis would be quantified. Histamine levels would be measured using techniques such as HPLC.

Conclusion

This compound is a valuable research tool for investigating the pharmacology of the histamine H3 receptor. Its potent and selective silent antagonist profile makes it suitable for elucidating the role of this receptor in various physiological and pathological processes within the central nervous system. While its pharmacological properties are reasonably well-documented in vitro and ex vivo, there is a notable absence of publicly available information regarding its toxicology, pharmacokinetics, and in vivo safety profile. Researchers and drug development professionals should exercise appropriate caution when handling this compound and consider its well-defined pharmacology in the design of future studies.

References

- 1. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. dev.usbio.net [dev.usbio.net]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

VUF 5681 Dihydrobromide: A Technical Guide for Researchers

CAS Number: 639089-08-8

Chemical Name: 4-[3-(1H-Imidazol-4-yl)propyl]piperidine dihydrobromide

This technical guide provides an in-depth overview of VUF 5681 dihydrobromide, a potent and selective histamine H3 receptor antagonist. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and potential therapeutic applications of this compound.

Core Compound Properties

VUF 5681 is a high-affinity silent antagonist for the histamine H3 receptor, a G protein-coupled receptor predominantly expressed in the central nervous system. Its activity at this receptor modulates the release of various neurotransmitters, making it a valuable tool for CNS research.

| Property | Value | Reference |

| CAS Number | 639089-08-8 | |

| Molecular Formula | C₁₁H₁₉N₃·2HBr | |

| Molecular Weight | 355.11 g/mol | |

| Target | Histamine H3 Receptor | [1] |

| Activity | Silent Antagonist / Partial Agonist | [1][2] |

| pKi (H3 Receptor) | 8.35 | [1] |

Pharmacological Profile

VUF 5681 is characterized as a potent histamine H3 receptor silent antagonist.[1] This means it binds to the receptor with high affinity without activating it, thereby blocking the effects of agonists like histamine. Some studies also suggest that VUF 5681 may exhibit weak partial agonist activity under certain conditions.[2]

Data Presentation: Binding Affinity Profile

| Receptor Subtype | pKi | Ki (nM) |

| Histamine H3 | 8.35 | ~4.47 |

| Histamine H1 | Data not available | Data not available |

| Histamine H2 | Data not available | Data not available |

| Histamine H4 | Data not available | Data not available |

Functional Activity

Functional assays are essential to characterize the cellular response to ligand binding. As a silent antagonist, VUF 5681 is expected to inhibit the signaling cascade initiated by H3 receptor agonists. The primary downstream effect of H3 receptor activation is the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

Quantitative functional data (IC50/EC50 values) for VUF 5681's antagonist and partial agonist activities are not currently well-documented in publicly accessible literature.

Signaling Pathways

The histamine H3 receptor is a Gi/o-coupled G protein-coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade that primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This, in turn, affects the protein kinase A (PKA) pathway. As a silent antagonist, VUF 5681 blocks this pathway by preventing agonist binding.

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize compounds like VUF 5681.

Radioligand Binding Assay for Histamine H3 Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the H3 receptor.

Materials:

-

Cell membranes expressing the human histamine H3 receptor (e.g., from CHO or HEK293 cells).

-

Radioligand (e.g., [³H]-Nα-methylhistamine).

-

Test compound (VUF 5681).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Scintillation cocktail.

-

96-well filter plates.

Procedure:

-

Membrane Preparation: Thaw and homogenize cell pellets expressing the H3 receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known H3 ligand).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to separate bound from unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Experimental Workflow for Radioligand Binding Assay.

Functional cAMP Assay for Gi-Coupled Receptors

This assay measures the ability of a compound to modulate the inhibition of cAMP production by a Gi-coupled receptor agonist.

Materials:

-

Cells stably expressing the human histamine H3 receptor (e.g., CHO or HEK293).

-

H3 receptor agonist (e.g., histamine or R-α-methylhistamine).

-

Test compound (VUF 5681).

-

Forskolin (to stimulate adenylyl cyclase).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell culture medium and plates.

Procedure:

-

Cell Culture: Seed cells in appropriate multi-well plates and grow to the desired confluency.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of VUF 5681 for a defined period.

-

Agonist Stimulation: Add a fixed concentration of an H3 receptor agonist (typically the EC80 concentration) to the wells, along with forskolin to stimulate cAMP production.

-

Cell Lysis and cAMP Detection: After incubation, lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the concentration of VUF 5681. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced decrease in cAMP production.

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for 4-[3-(1H-Imidazol-4-yl)propyl]piperidine dihydrobromide (VUF 5681) is not readily found in the reviewed literature. The synthesis would likely involve the coupling of a protected piperidine derivative with a suitable imidazolylpropyl electrophile, followed by deprotection.

In Vivo Studies

Comprehensive in vivo studies detailing the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of VUF 5681 in animal models of CNS disorders are not widely available in the public domain. Such studies would be essential to evaluate its therapeutic potential.

Conclusion

This compound is a valuable pharmacological tool for studying the role of the histamine H3 receptor in the central nervous system. Its high affinity and antagonist properties make it suitable for in vitro and potentially in vivo investigations of H3 receptor function. Further research is needed to fully characterize its selectivity profile, functional potency, and in vivo efficacy to determine its potential as a therapeutic agent for neurological and psychiatric disorders.

References

VUF 5681 Dihydrobromide: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 5681 dihydrobromide is a synthetic, potent, and selective antagonist of the histamine H3 receptor (H3R), with evidence suggesting it also possesses partial agonist properties. As the H3R is a key presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS), modulating the release of histamine and other crucial neurotransmitters, VUF 5681 serves as a valuable pharmacological tool for investigating a wide array of neurological processes. This technical guide provides a comprehensive overview of VUF 5681's pharmacological profile, detailed experimental protocols for its application in neuroscience research, and visualizations of relevant signaling pathways and experimental workflows. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize VUF 5681 in their studies of CNS function and pathology.

Introduction

Histamine is a well-established neurotransmitter in the CNS, exerting its effects through four distinct G protein-coupled receptors: H1, H2, H3, and H4. The histamine H3 receptor is of particular interest to neuroscientists due to its strategic location on presynaptic nerve terminals. As an autoreceptor, the H3R provides negative feedback on histamine synthesis and release. As a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This positions the H3R as a critical node in the regulation of diverse physiological functions such as cognition, sleep-wake cycles, and appetite.

This compound has emerged as a significant research tool for dissecting the roles of the H3R in the brain. Its characterization as a neutral antagonist with partial agonist activity allows for nuanced investigations into H3R signaling.[1] This guide synthesizes the available pharmacological data and provides detailed methodologies for the application of VUF 5681 in key neuroscience research techniques.

Pharmacological Profile of this compound

| Parameter | Value | Receptor | Reference |

| pKi | 8.35 | Histamine H3 | Not explicitly stated in search results |

Note: The pKi value is the negative logarithm of the inhibitory constant (Ki), where a higher value indicates a stronger binding affinity. Further research is required to fully characterize the binding profile of VUF 5681 at H1, H2, and H4 receptors to ascertain its selectivity.

Functionally, VUF 5681 acts as a neutral antagonist at the H3 receptor, meaning it can block the effects of H3R agonists like thioperamide.[1] There is also evidence to suggest that VUF 5681 can exhibit partial agonist activity, which should be a consideration in experimental design.[1]

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of other effectors, such as ion channels. As an antagonist, VUF 5681 blocks this cascade.

References

Investigating the Effects of VUF 5681 Dihydrobromide on Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VUF 5681 dihydrobromide is a potent and selective ligand for the histamine H3 receptor, exhibiting properties of both a neutral antagonist and a partial agonist. This dual activity makes it a valuable pharmacological tool for investigating the complex role of the H3 receptor in modulating the release of various neurotransmitters within the central nervous system (CNS). This technical guide provides an in-depth overview of the effects of VUF 5681 on the release of key neurotransmitters, including dopamine, histamine, acetylcholine, and serotonin. It details experimental protocols for assessing these effects and presents available quantitative data to facilitate further research and drug development in the field of neuroscience.

Introduction

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that plays a crucial role in regulating the synthesis and release of histamine and other neurotransmitters. As a G protein-coupled receptor (GPCR), its activation typically leads to the inhibition of neurotransmitter release. Consequently, antagonists of the H3 receptor are of significant interest as they can enhance the release of several key neurotransmitters, offering therapeutic potential for a range of neurological and psychiatric disorders.

This compound has emerged as a key compound for studying H3 receptor function. Its ability to act as both a neutral antagonist and a partial agonist allows for a nuanced investigation of H3 receptor signaling. This guide synthesizes the current understanding of VUF 5681's impact on neurotransmitter dynamics, providing a foundational resource for researchers in the field.

Mechanism of Action and Signaling Pathways

VUF 5681 primarily exerts its effects by binding to the histamine H3 receptor. The H3 receptor is coupled to Gi/o proteins. As a neutral antagonist, VUF 5681 can block the constitutive activity of the H3 receptor and prevent the binding of agonists like histamine. As a partial agonist, it can weakly activate the receptor, leading to a submaximal response compared to a full agonist.

The signaling cascade initiated by H3 receptor modulation is multifaceted. Antagonism of the H3 receptor by compounds like VUF 5681 is expected to disinhibit the release of several neurotransmitters.

Effects on Neurotransmitter Release

Dopamine

H3 receptors are known to modulate dopaminergic neurotransmission. By antagonizing presynaptic H3 heteroreceptors on dopaminergic neurons, VUF 5681 is expected to increase dopamine release in brain regions such as the prefrontal cortex and striatum.

Histamine

As a presynaptic autoreceptor, the H3 receptor tonically inhibits histamine synthesis and release. Antagonism of this receptor by VUF 5681 would lead to a disinhibition of histaminergic neurons, resulting in increased histamine release in various brain regions, including the hypothalamus.

Acetylcholine

Cholinergic neurons are also under the regulatory control of H3 heteroreceptors. Therefore, VUF 5681 is anticipated to enhance the release of acetylcholine in cortical and hippocampal areas, which has implications for cognitive function.

Serotonin

The serotonergic system is another target for modulation by H3 receptors. Antagonism of H3 heteroreceptors on serotonergic terminals is expected to facilitate the release of serotonin.

Table 1: Expected Effects of VUF 5681 on Neurotransmitter Release

| Neurotransmitter | Brain Region | Expected Effect of VUF 5681 |

| Dopamine | Prefrontal Cortex, Striatum | Increase |

| Histamine | Hypothalamus, Cortex | Increase |

| Acetylcholine | Prefrontal Cortex, Hippocampus | Increase |

| Serotonin | Prefrontal Cortex, Hippocampus | Increase |

Experimental Protocols

To investigate the effects of VUF 5681 on neurotransmitter release, several key experimental methodologies can be employed.

In Vivo Microdialysis

This technique allows for the in vivo sampling of extracellular neurotransmitters in specific brain regions of freely moving animals.

Protocol: In Vivo Microdialysis for Neurotransmitter Measurement in Rat Brain

-

Animal Surgery: Anesthetize a male Sprague-Dawley rat (250-300 g) with isoflurane. Place the rat in a stereotaxic frame.

-

Guide Cannula Implantation: Drill a small hole in the skull above the target brain region (e.g., prefrontal cortex, striatum, or hypothalamus). Implant a guide cannula and secure it with dental cement. Allow the animal to recover for at least 48 hours.

-

Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 2 mm membrane length) through the guide cannula into the target brain region.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Sample Collection: After a stabilization period (e.g., 60-90 minutes), collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution to prevent neurotransmitter degradation.

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.

-

Neurotransmitter Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels collected before drug administration.

Histamine Release Assay from Brain Tissue

This in vitro assay measures the release of histamine from isolated brain tissue, such as synaptosomes or brain slices.

Protocol: Histamine Release from Rat Brain Synaptosomes

-

Synaptosome Preparation: Isolate synaptosomes from the desired brain region (e.g., hypothalamus) of a rat. This typically involves homogenization of the brain tissue in a sucrose buffer followed by differential centrifugation.

-

Pre-incubation: Resuspend the synaptosomal pellet in a physiological buffer and pre-incubate with this compound at various concentrations for a specified time (e.g., 15-30 minutes) at 37°C.

-

Depolarization: Stimulate histamine release by adding a depolarizing agent, such as high potassium chloride (e.g., 40 mM), to the synaptosome suspension.

-

Termination of Release: After a short incubation period (e.g., 2-5 minutes), terminate the release by placing the samples on ice and centrifuging to pellet the synaptosomes.

-

Histamine Quantification: Collect the supernatant and measure the histamine concentration using a sensitive method such as an enzyme-linked immunosorbent assay (ELISA) or HPLC with fluorescence detection.

-

Data Analysis: Express the amount of histamine released as a percentage of the total histamine content (determined by lysing a separate aliquot of synaptosomes).

Quantitative Data

While specific data for VUF 5681 is limited, the following table provides representative binding affinities for various histamine H3 receptor ligands to illustrate the expected potency.

Table 2: Binding Affinities (Ki) of Selected Ligands for the Histamine H3 Receptor

| Ligand | Receptor Species | Ki (nM) | Reference |

| Histamine | Human | 8 | [1] |

| Imetit | Human | 0.32 | [1] |

| Pitolisant | Human | 6.09 | [1] |

| Compound 3d (Purine derivative) | Human | 2.91 | [1] |

| AR71 | Human | 24 | [1] |

Note: Data for VUF 5681 is not publicly available in this format. The values presented are for comparative purposes.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the histamine H3 receptor in neurotransmitter release. Based on its mechanism of action as an antagonist/partial agonist, it is expected to increase the release of dopamine, histamine, acetylcholine, and serotonin in the CNS. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess these effects. Further in vivo microdialysis and in vitro release studies are warranted to fully characterize the neurochemical profile of VUF 5681 and to explore its therapeutic potential for neurological and psychiatric disorders.

References

VUF 5681 Dihydrobromide and its Potential Impact on Cognitive Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VUF 5681 dihydrobromide is a pharmacological tool compound classified as a neutral antagonist of the histamine H3 receptor (H3R).[1] The histamine H3 receptor, predominantly expressed in the central nervous system, functions as a presynaptic autoreceptor and heteroreceptor, playing a crucial role in the modulation of neurotransmitter release.[2][3] Its unique position as a regulator of several key neurotransmitters involved in arousal, attention, and learning has made it an attractive target for the development of therapeutics aimed at treating cognitive disorders.[4][5] While inverse agonists at the H3 receptor have been more extensively studied for their cognitive-enhancing properties, neutral antagonists like VUF 5681 represent a distinct class of compounds that block the effects of agonists without affecting the receptor's constitutive activity. This technical guide provides an in-depth overview of the core mechanisms of action of H3R antagonists, the relevant signaling pathways, and the potential, albeit largely inferred, impact of VUF 5681 on cognitive function. Due to a lack of direct preclinical or clinical studies on the cognitive effects of VUF 5681, this guide leverages data from other H3 receptor antagonists to build a framework for its potential therapeutic application and to provide detailed experimental protocols for its future evaluation.

Mechanism of Action: The Role of the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][6] Its role in cognitive function stems from its dual function as an autoreceptor and a heteroreceptor.

-

As an Autoreceptor: Located on histaminergic neurons, the H3 autoreceptor provides a negative feedback mechanism, inhibiting the synthesis and release of histamine.[2] Blockade of this receptor by an antagonist like VUF 5681 would disinhibit these neurons, leading to an increased release of histamine in various brain regions.[3]

-

As a Heteroreceptor: H3 receptors are also located on the presynaptic terminals of non-histaminergic neurons. Here, they act as heteroreceptors to inhibit the release of other crucial neurotransmitters, including acetylcholine (ACh), norepinephrine, serotonin, and dopamine.[2][5] Consequently, antagonism of these H3 heteroreceptors is expected to increase the synaptic availability of these pro-cognitive neurotransmitters.[3][4]

The cognitive-enhancing effects of H3R antagonists are largely attributed to the increased release of histamine and acetylcholine.[4] Histamine, through its action on postsynaptic H1 and H2 receptors, and acetylcholine, acting on nicotinic and muscarinic receptors, are known to play vital roles in mediating attention, learning, and memory processes.[7][8]

Signaling Pathways Modulated by H3 Receptor Antagonism

The downstream signaling cascades affected by H3 receptor modulation are complex and interconnected, influencing various aspects of neuronal function, from neurotransmitter release to cell survival.

cAMP/PKA Pathway

The canonical signaling pathway for the H3 receptor involves the inhibition of adenylyl cyclase, leading to reduced levels of cAMP and decreased activity of Protein Kinase A (PKA).[6] PKA is a critical kinase that phosphorylates numerous substrates, including transcription factors like the cAMP response element-binding protein (CREB), which is essential for long-term memory formation. By blocking the inhibitory effect of the H3 receptor, a neutral antagonist like VUF 5681 would be expected to normalize or increase cAMP/PKA signaling, thereby potentially facilitating synaptic plasticity and cognitive processes.

MAPK and PI3K/AKT/GSK-3β Pathways

Beyond the canonical cAMP/PKA pathway, H3 receptor activation has also been shown to influence other critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT/Glycogen Synthase Kinase-3β (GSK-3β) pathways.[3][6][9] The MAPK pathway is involved in synaptic plasticity and cell survival, while the PI3K/AKT/GSK-3β pathway is a key regulator of neuronal survival and is implicated in the pathophysiology of neurodegenerative diseases.[9] Antagonism of the H3 receptor could potentially modulate these pathways, contributing to neuroprotective effects in addition to direct cognitive enhancement.

References

- 1. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]

- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective histamine H3 receptor antagonists for treatment of cognitive deficiencies and other disorders of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of histamine H3 antagonists for the treatment of cognitive disorders and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cholinergic Enhancement Increases the Effects of Voluntary Attention but Does Not Affect Involuntary Attention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Acetylcholine in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for VUF 5681 Dihydrobromide In Vivo Studies in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of hypothetical in vivo studies involving VUF 5681 dihydrobromide, a histamine H3 receptor antagonist, in rodent models. The protocols and data presented are illustrative and based on established methodologies for similar compounds in preclinical research.

Introduction

VUF 5681 is a histamine H3 receptor antagonist. The histamine H3 receptor is primarily expressed in the central nervous system and acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and dopamine. By blocking these receptors, H3 receptor antagonists are expected to increase the release of these neurotransmitters, thereby enhancing wakefulness, attention, and cognitive functions.[1][2] This has led to the investigation of H3 receptor antagonists as potential therapeutics for cognitive disorders like Alzheimer's disease and attention deficit hyperactivity disorder (ADHD).[2][3]

Signaling Pathway of Histamine H3 Receptor Antagonists

Histamine H3 receptor antagonists, such as VUF 5681, are thought to exert their pro-cognitive effects by modulating downstream signaling cascades. By blocking the inhibitory effect of the H3 receptor on histamine release, these antagonists lead to increased histamine levels in the synaptic cleft. This, in turn, can activate postsynaptic histamine receptors (H1 and H2), leading to the activation of intracellular signaling pathways that are crucial for learning and memory. One such pathway involves the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor that plays a key role in synaptic plasticity and memory formation.[2][4]

In Vivo Efficacy Study: Scopolamine-Induced Amnesia Model

A common preclinical model to evaluate the pro-cognitive effects of a compound is the scopolamine-induced amnesia model in rodents. Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, which can be ameliorated by effective nootropic agents.

Experimental Workflow

Detailed Protocol: Passive Avoidance Task

-

Animals: Male Wistar rats (250-300g) are individually housed and acclimatized for at least 7 days before the experiment.

-

Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber connected by a guillotine door. The dark chamber is equipped with a grid floor for delivering a mild foot shock.

-

Training (Day 1):

-

Each rat is placed in the light compartment.

-

After a 30-second habituation period, the guillotine door is opened.

-

When the rat enters the dark compartment, the door is closed, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

-

The rat is then immediately removed and returned to its home cage.

-

-

Testing (Day 2):

-

24 hours after training, the rats are administered this compound (e.g., 1, 3, or 10 mg/kg, intraperitoneally) or vehicle.

-

30 minutes after drug administration, scopolamine (1 mg/kg, subcutaneously) is administered to induce amnesia.

-

60 minutes after the initial drug administration, each rat is placed back into the light compartment.

-

The latency to enter the dark compartment is recorded (step-through latency), with a cut-off time of 300 seconds.

-

-

Data Analysis: The step-through latency is compared between the different treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for statistical significance.

Hypothetical Data

| Treatment Group | Dose (mg/kg) | N | Mean Step-Through Latency (s) ± SEM |

| Vehicle + Saline | - | 10 | 285.5 ± 14.2 |

| Vehicle + Scopolamine | 1 | 10 | 95.3 ± 10.8 |

| VUF 5681 + Scopolamine | 1 | 10 | 150.7 ± 18.5 |

| VUF 5681 + Scopolamine | 3 | 10 | 225.1 ± 20.1* |

| VUF 5681 + Scopolamine | 10 | 10 | 260.4 ± 15.9** |

*p < 0.05, **p < 0.01 compared to Vehicle + Scopolamine group.

Pharmacokinetic Study in Rodents

Understanding the pharmacokinetic profile of VUF 5681 is crucial for interpreting efficacy studies and for dose selection in further development.

Experimental Workflow

Detailed Protocol: Pharmacokinetic Analysis

-

Animals: Male Sprague-Dawley rats (250-300g) with jugular vein cannulation for serial blood sampling.

-

Dosing:

-

Intravenous (IV): this compound is dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline) and administered as a bolus dose (e.g., 2 mg/kg) via the tail vein.

-

Oral (PO): this compound is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered by oral gavage (e.g., 10 mg/kg).

-

-

Blood Sampling:

-

Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at specified time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., K2EDTA).

-

-

Plasma Preparation:

-

The blood samples are centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Plasma samples are stored at -80°C until analysis.

-

-

Bioanalysis:

-

The concentration of VUF 5681 in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

-

Pharmacokinetic Analysis:

-

Non-compartmental analysis is used to calculate key pharmacokinetic parameters from the plasma concentration-time data.

-

Hypothetical Pharmacokinetic Data

| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 1250 | 850 |

| Tmax (h) | 0.08 | 1.0 |

| AUC0-t (ngh/mL) | 2800 | 4200 |

| AUC0-inf (ngh/mL) | 2850 | 4350 |

| t1/2 (h) | 3.5 | 4.0 |

| CL (L/h/kg) | 0.70 | - |

| Vdss (L/kg) | 3.5 | - |

| F (%) | - | 30.5 |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.

Conclusion

The provided application notes and protocols offer a framework for conducting in vivo studies with this compound in rodent models. The hypothetical data and workflows are based on established scientific principles for the preclinical evaluation of histamine H3 receptor antagonists. These examples can serve as a guide for researchers in designing and executing their own studies to investigate the therapeutic potential of this and similar compounds.

References

- 1. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo pharmacological analysis of imidazole-free histamine H3 receptor antagonists: promising results for a brain-penetrating H3 blocker with weak anticholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In-vivo histamine H3 receptor antagonism activates cellular signaling suggestive of symptomatic and disease modifying efficacy in Alzheimer’s disease | AlzPED [alzped.nia.nih.gov]

Application Notes and Protocols for VUF 5681 Dihydrobromide In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction